

X-ray crystal structure analysis of trans-4-Aminotetrahydrofuran-3-ol derivatives

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Compound of Interest

Compound Name: *trans-4-Aminotetrahydrofuran-3-ol*

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Comparative Analysis of Crystal Structures in Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of select heterocyclic compounds, offering insights into their three-dimensional conformations and intermolecular interactions. While direct crystallographic data for **trans-4-Aminotetrahydrofuran-3-ol** derivatives is not publicly available, this comparison focuses on related and alternative heterocyclic systems for which detailed structural information has been published.

Understanding the crystal packing and molecular geometry of these compounds is crucial for rational drug design and the development of new chemical entities with desired pharmacological profiles.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of heterocyclic derivatives, providing a basis for structural comparison.

Compound Name	Molecular Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate	$C_{22}H_{17}O_3P \cdot C_4H_8O$	Monoclinic	$P2_1/c$	11.8961 (3)	10.3239 (3)	18.0071 (5)	98.753(1)	[1]
3,4'-Bipyrazole Derivative (Compound 2)	Not Specified	Triclinic	$P-1$	Not Specified	Not Specified	Not Specified	Not Specified	[2]
N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine	$C_{12}H_{11}N_3O_4$	Monoclinic	$P2_1$	5.1041(3)	7.7519(4)	14.7974 (8)	97.088(5)	[3]

Ethyl-2-
amino-
5,6,7,8-
tetrahyd
ro-4H-
cyclohe
pta[b]thi
ophene
-3-
carboxy
late

C₁₂H₁₇
NO₂S

Monocli
nic

P2₁/c

9.5956(
3)

9.5607(
4)

13.7226
(7)

Not
Specifie
d [4]

1,2,4-
Triazolo
[4',3':2,
3]pyrida
zino[4,5
-
b]indole
Derivati
ve
(Compo
und 3)

Not
Specifie
d

Triclinic

P-1

5.9308(
2)

10.9695
(3)

14.7966
(4)

98.6180
(10)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to obtain the crystallographic data presented above.

Synthesis and Crystallization

- 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate:
The synthesis of this compound was not detailed in the provided information. Single crystals suitable for X-ray diffraction were obtained from a solution containing tetrahydrofuran.[1]

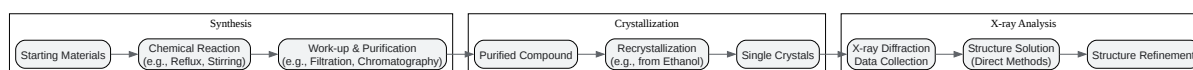
- 3-4'-Bipyrazole Derivative (Compound 2): A methanolic solution of pyran-2,4-dione (1.0 mmol) was mixed with phenylhydrazine or 4-chlorophenylhydrazine HCl (2.2 mmol) in methanol (10 mL). The mixture was refluxed for 4 hours. After cooling to room temperature, the precipitate was collected by filtration and purified by recrystallization from ethanol to yield single crystals suitable for X-ray analysis.
- Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: A mixture of cycloheptanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur powder (10 mmol), and a catalyst (20 mol%) in ethanol (5 mL) was heated to 50°C with stirring for 6 hours. The product was purified by silica gel column chromatography.[4]
- 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (Compound 3): This compound was synthesized by refluxing 4-amino-5-indolyl-1,2,4-triazole-3-thione with 4'-bromoacetophenone in methanol with concentrated HCl as a catalyst. Crystals suitable for X-ray analysis were obtained by recrystallization from methanol.

X-ray Data Collection and Structure Refinement

For each of the compounds listed, single-crystal X-ray diffraction data was collected at low temperatures (typically 120 K or 170 K) using a diffractometer with Mo K α radiation. The structures were solved by direct methods and refined using full-matrix least-squares procedures. For the 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate, the disordered tetrahydrofuran molecule was modeled over two sites.[1]

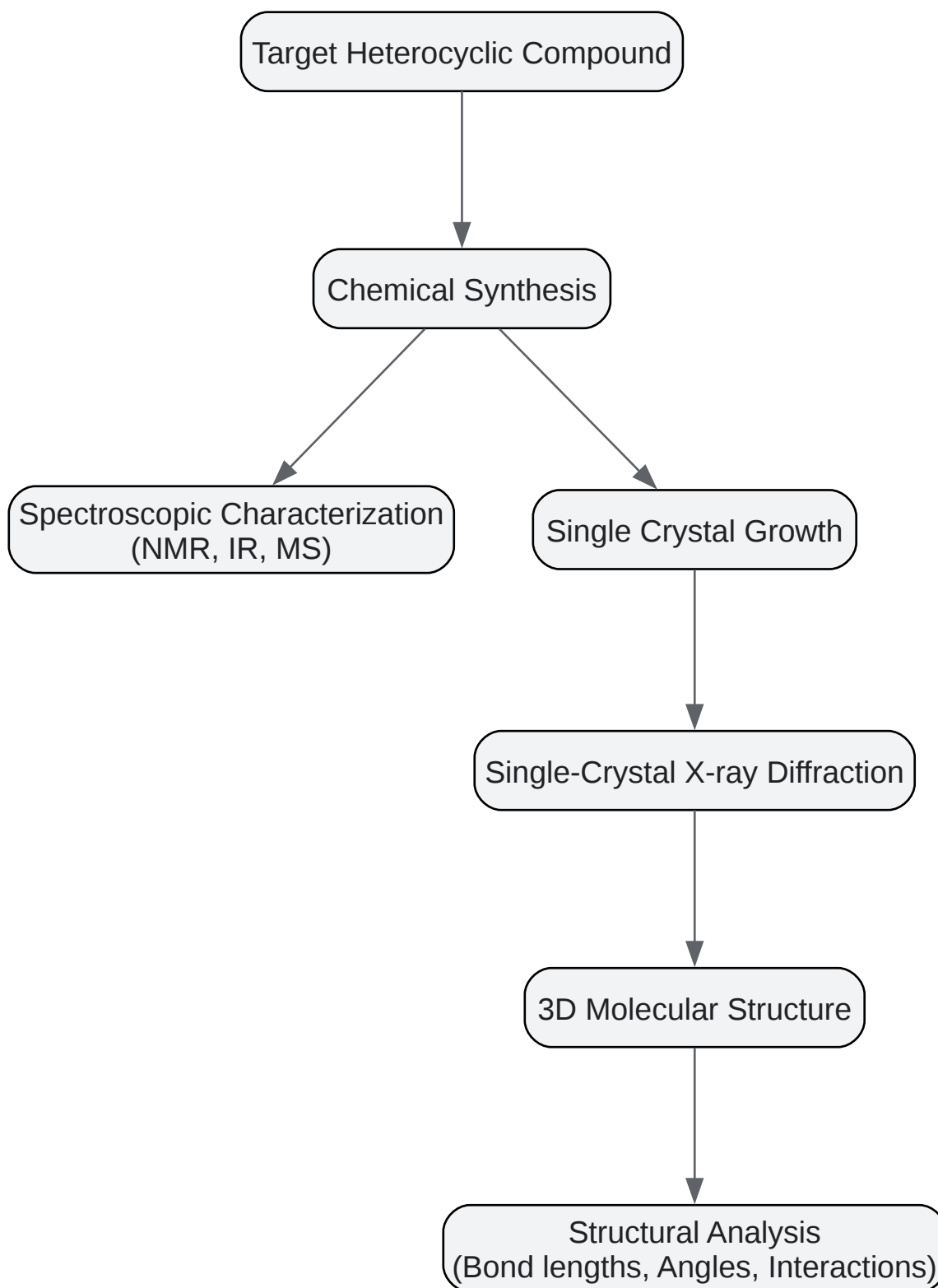
Visualizing Methodologies

The following diagrams illustrate the general workflows for the synthesis and structural analysis of the heterocyclic compounds discussed.



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Caption: General experimental workflow from synthesis to X-ray crystal structure analysis.



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